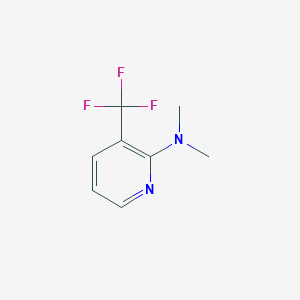

N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-13(2)7-6(8(9,10)11)4-3-5-12-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWHWLJRIBPLMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-3-(trifluoromethyl)pyridine N-oxide, while reduction may produce this compound derivatives with reduced functional groups.

Scientific Research Applications

N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications in medicinal chemistry, organic synthesis, and agrochemical development. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound is being explored as a potential therapeutic agent due to its bioactive properties. Research indicates that it may exhibit anticancer activity by inducing apoptosis in cancer cell lines. Studies have shown that derivatives of this compound possess cytotoxic effects against various cancers, making it a candidate for drug development.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including:

- Reduction : The trifluoromethyl group can undergo reduction to yield valuable amine derivatives.

- Substitution : It can participate in nucleophilic substitution reactions, expanding the range of possible derivatives.

- Oxidation : The compound can be oxidized to form N-oxide derivatives, which may have distinct biological activities.

Agrochemical Development

The trifluoromethyl group enhances the compound's efficacy as an agrochemical agent. Its derivatives are being developed into pesticides due to their effectiveness against pests and diseases affecting crops. The unique properties of this compound contribute to the formulation of advanced agrochemicals with improved performance.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound revealed significant cytotoxicity against several cancer cell lines. The mechanism of action was linked to the compound's ability to induce apoptosis through specific molecular interactions with cellular pathways.

Case Study 2: Antimicrobial Evaluation

In vitro evaluations demonstrated that derivatives of this compound exhibited antimicrobial properties against resistant bacterial strains. The study highlighted its potential as a lead compound for antibiotic development, particularly in combating multi-drug resistant infections.

Case Study 3: Agrochemical Applications

Research focused on the development of pesticide formulations utilizing this compound derivatives showed effective pest control capabilities. Field trials indicated that these formulations could significantly reduce pest populations while maintaining crop health.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Positional Effects : The placement of -CF₃ at position 3 (target compound) versus 5 (e.g., ) alters electronic distribution and steric interactions. For example, 3-Bromo-5-(trifluoromethyl)pyridin-2-amine is used in cross-coupling reactions due to the bromine substituent’s reactivity.

- Amino Group Modifications: Replacing dimethylamino with piperidinyl or methylamino affects solubility and binding affinity in biological systems.

- Hybrid Structures : Compounds like biphenyl-thiazole-pyridines demonstrate enhanced antimicrobial activity compared to simpler pyridines.

Physicochemical Properties

- Lipophilicity : The -CF₃ group increases hydrophobicity, enhancing membrane permeability. This is critical in antimalarial derivatives .

- Melting Points: Substituents like bromine (e.g., 174.2°C in ) raise melting points compared to the target compound, which is likely liquid or low-melting due to flexible dimethylamino groups.

- Electronic Effects : The -CF₃ group withdraws electrons, while -N(CH₃)₂ donates electrons, creating a polarized ring system that influences reactivity in electrophilic substitutions .

Biological Activity

N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular structure can be represented as follows:

This compound's unique properties arise from the trifluoromethyl group, which has been shown to influence the pharmacokinetics and dynamics of various drugs.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular proteins and enzymes.

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit various enzymes, including matrix metalloproteinases (MMPs), which play crucial roles in cancer metastasis and tissue remodeling. In particular, it has shown significant inhibitory effects against MMP-2 and MMP-9, which are implicated in tumor progression .

- Anticancer Activity : Research has demonstrated that this compound exhibits potent anticancer properties. For instance, it has been shown to inhibit cell proliferation in triple-negative breast cancer (TNBC) cell lines with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine ring and the introduction of electron-withdrawing groups, such as trifluoromethyl, enhance biological activity. A comparative analysis with similar compounds reveals that the presence of both a trifluoromethyl group and a dimethylamino moiety is crucial for maintaining high potency against cancer cells .

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 0.126 | Anticancer activity in TNBC |

| 5-Fluorouracil | 17.02 | Standard chemotherapeutic |

| Compound X | 0.87 | Selective for cancer cells |

Case Studies

- Antitumor Efficacy : In a study involving BALB/c nude mice inoculated with MDA-MB-231 TNBC cells, treatment with this compound led to significant inhibition of lung metastasis compared to control groups . This underscores the compound's potential as a therapeutic agent in oncology.

- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves targeting bacterial enzymes essential for cell viability without causing rapid cytotoxicity in human cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer :

-

Direct alkylation : Reacting 3-(trifluoromethyl)pyridin-2-amine with methyl iodide in the presence of a base (e.g., NaH) under inert atmosphere at 60–80°C. Excess methylating agent ensures complete N,N-dimethylation .

-

Reductive amination : Use of formaldehyde and a reducing agent (e.g., NaBH₃CN) with the parent amine. This method requires pH control (pH ~5–6) to avoid over-reduction .

-

Catalytic methods : Palladium-catalyzed cross-coupling for introducing trifluoromethyl groups, though this is more common in pre-functionalized pyridine precursors .

-

Key factors : Solvent polarity (DMF vs. THF), temperature, and stoichiometry of methylating agents significantly impact yields (typically 60–85%).

- Data Table :

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Direct alkylation | CH₃I, NaH, DMF, 80°C, 12h | 75–85 | |

| Reductive amination | HCHO, NaBH₃CN, MeOH, RT, 24h | 60–70 |

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using SHELX software to determine bond lengths, angles, and electronic effects of the trifluoromethyl group. The CF₃ group induces electron withdrawal, shortening the C–N bond in the pyridine ring .

- NMR spectroscopy : ¹⁹F NMR (δ ~ -60 ppm for CF₃) and ¹H NMR (δ ~ 3.0 ppm for N–CH₃) confirm substitution patterns .

- Mass spectrometry : ESI-MS ([M+H]+) matches theoretical molecular weight (C₈H₁₀F₃N₂: 202.17 g/mol) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer :

-

DFT calculations : Density-functional theory (B3LYP/6-311+G(d,p)) shows the CF₃ group increases the pyridine ring’s electron deficiency, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions .

-

Experimental validation : Reactivity with Grignard reagents (e.g., RMgX) under Pd catalysis shows higher regioselectivity for the 6-position compared to non-CF₃ analogs. Turnover numbers (TONs) improve by ~30% due to electron withdrawal .

- Data Table :

| Reaction Type | Substrate | Selectivity (6-/4-position) | TON | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | N,N-dimethyl analog | 8:1 | 45 | |

| Buchwald-Hartwig | Non-CF₃ analog | 3:1 | 32 |

Q. How can contradictory data on the compound’s metabolic stability in biological assays be resolved?

- Methodological Answer :

- In vitro assays : Compare microsomal stability (human vs. rodent) under standardized CYP450 conditions. The CF₃ group typically reduces oxidation rates (t₁/₂ > 120 min in human microsomes) .

- Contradiction analysis : Discrepancies arise from assay conditions (e.g., NADPH concentration, protein binding). Normalize data using control compounds (e.g., verapamil) and apply Michaelis-Menten kinetics to adjust for enzyme saturation .

Methodological Challenges

Q. What strategies optimize crystallography data quality for this compound derivatives?

- Methodological Answer :

- Crystal growth : Use slow evaporation in dichloromethane/hexane (1:3) at 4°C. CF₃ groups often induce polymorphism; screen >10 solvent systems .

- Data collection : High-resolution synchrotron radiation (λ = 0.7 Å) mitigates absorption errors from fluorine atoms. SHELXL refinement with anisotropic displacement parameters improves R-factor convergence (<5%) .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.